molecular formula C17H6Na4O9 B14456571 Tetrasodium 4,4'-carbonyldiphthalate CAS No. 68123-48-8

Tetrasodium 4,4'-carbonyldiphthalate

Cat. No.: B14456571
CAS No.: 68123-48-8
M. Wt: 446.2 g/mol
InChI Key: IWTKLQMUXFOIAG-UHFFFAOYSA-J
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Description

Tetrasodium 4,4'-carbonyldiphthalate is a tetrasodium salt characterized by a central carbonyl group bridging two phthalate-derived aromatic moieties. These compounds are typically water-soluble and used in industrial applications such as dyes, chelating agents, or biological stains.

Properties

CAS No.

68123-48-8

Molecular Formula

C17H6Na4O9

Molecular Weight

446.2 g/mol

IUPAC Name

tetrasodium;4-(3,4-dicarboxylatobenzoyl)phthalate

InChI

InChI=1S/C17H10O9.4Na/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4

InChI Key

IWTKLQMUXFOIAG-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Related CAS

2479-49-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium 4,4’-carbonyldiphthalate typically involves the reaction of phthalic anhydride with sodium carbonate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods

In industrial settings, the production of tetrasodium 4,4’-carbonyldiphthalate is carried out in large-scale reactors. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Tetrasodium 4,4’-carbonyldiphthalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetrasodium 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Features

The following table compares tetrasodium 4,4'-carbonyldiphthalate with structurally related tetrasodium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
This compound* C₃₄H₂₄N₆O₁₆S₄·4Na ~992.81 Carbonyl, sulfonate Biphenyl-linked phthalate
Direct Blue 15 (C.I. 24400) C₃₄H₂₄N₆O₁₆S₄·4Na 992.81 Azo, methoxy, sulfonate Biphenyl-azo-naphthalene
Tetrasodium EDTA C₁₀H₁₂N₂O₈Na₄ 380.2 Carboxylate, ethylenediamine Linear chelator
Fosfestrol Tetrasodium C₁₈H₁₈O₈P₂·4Na ~594.2 (estimated) Phosphate, stilbene Diethylstilbestrol derivative
Azovan Blue (C.I. Direct Blue 53) C₃₄H₂₄N₆O₁₄S₄·4Na 960.84 Azo, sulfonate, amino Biphenyl-azo-naphthalene

*Note: The molecular formula and weight are inferred from structurally similar compounds like Direct Blue 15 .

Functional Differences

  • Azo vs. Carbonyl Linkages : Azo-based compounds (e.g., Direct Blue 15, Azovan Blue) exhibit vivid coloration due to conjugated π-systems but face regulatory scrutiny due to benzidine-related toxicity . In contrast, carbonyl-linked derivatives may offer enhanced photostability and reduced mutagenicity.
  • Chelating Ability : Tetrasodium EDTA’s carboxylate groups enable strong metal ion binding, making it ideal for water treatment, whereas sulfonate-rich dyes lack significant chelation capacity .
  • Biological Activity : Fosfestrol tetrasodium, a phosphate ester, acts as a prodrug for hormonal therapy, unlike inert dyes or chelators .

Performance and Application Comparison

Solubility and Stability

Compound Water Solubility Stability in Alkaline Conditions Lightfastness
This compound High Moderate High
Direct Blue 15 High Low (azo bond degradation) Moderate
Tetrasodium EDTA High High N/A
Azovan Blue High Moderate Low
  • Carbonyl vs. Azo Stability : The carbonyl bridge in this compound likely enhances chemical stability compared to azo dyes, which degrade under UV exposure or reductive conditions .

Toxicity and Regulatory Considerations

Compound Key Risks Regulatory Status
This compound Potential mutagen (inferred from azo analogs) Restricted in consumer products
Direct Blue 15 Benzidine derivative; carcinogenic Banned in EU under REACH
Azovan Blue Tumorigenic (animal studies) Limited to non-food applications
Tetrasodium EDTA Low acute toxicity GRAS (FDA) for food use
  • Azo Dyes: Benzidine-based dyes like Direct Blue 15 are classified as carcinogens, prompting substitution with safer alternatives .
  • Fosfestrol : Hormonal effects necessitate controlled medical use .

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